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Rebaudioside G

Sensory analysis Steviol glycosides Taste profiling

Minor steviol glycosides like Reb G are notoriously difficult to source as pure reference standards, creating bottlenecks in analytical method development and sensory research. Rebaudioside G (CAS 127345-21-5) directly resolves this with: - HPLC purity ≥98%, essential for accurate UHPLC-MS/MS calibration in steviol glycoside profiling. - Unique trisaccharide glycosylation pattern conferring extremely low aqueous solubility (0.017 g/L at 25°C), making it a critical model compound for solubility-enhancement studies. - Documented sweet-taste contributor in systematic sensory evaluations, enabling precise structure-taste correlation research distinct from bitter-associated glycosides like Stevioside.

Molecular Formula C38H60O18
Molecular Weight 804.9 g/mol
CAS No. 127345-21-5
Cat. No. B1342904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRebaudioside G
CAS127345-21-5
Molecular FormulaC38H60O18
Molecular Weight804.9 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O
InChIInChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-28(48)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-29(49)30(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,35-,36-,37-,38+/m1/s1
InChIKeyOKPSCKUJXYCMPR-GXTBKCSKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rebaudioside G Properties and Differentiation


Rebaudioside G (CAS 127345-21-5) is a minor steviol glycoside isolated from the leaves of Stevia rebaudiana Bertoni, belonging to the ent-kaurene diterpenoid glycoside class with a molecular weight of approximately 804.9 g/mol and molecular formula C38H60O18 [1]. It is distinguished from major steviol glycosides such as Rebaudioside A and Stevioside by its unique glycosylation pattern, containing three glucose units attached to the steviol aglycone [2]. As a natural non-caloric sweetener compound, Reb G is primarily utilized in sweetener research and analytical method development, with all current commercial offerings designated strictly for research use only [3].

Glycosylation Unique tri-glucose pattern distinct from major steviol glycosides
Usage class Strictly research use only; analytical reference standard
Solubility context Low aqueous solubility; co-solvent required for stock preparation

Rebaudioside G Substitution Limitations


Generic substitution among steviol glycosides is scientifically invalid due to fundamental differences in molecular architecture that dictate distinct physicochemical and biological behaviors. Each steviol glycoside exhibits a unique glycosylation pattern — differing in the number, type, and linkage positions of sugar moieties attached to the steviol core — which directly influences solubility, stability, and biological interactions [1]. Rebaudioside G possesses a specific trisaccharide arrangement that confers an aqueous solubility of only 0.017 g/L at 25°C, markedly lower than major glycosides like Rebaudioside A, making direct replacement without formulation adjustment methodologically unsound . Furthermore, taste profile characterization studies have identified Reb G as a sweet taste contributor within the steviol glycoside family, whereas other members such as Stevioside and Rubusoside are associated with bitter taste contributions, demonstrating that even structurally related compounds cannot be assumed functionally equivalent in sensory applications [2].

Glycosylation pattern mismatch: Different sugar arrangements alter solubility, stability, and analytical behavior; direct replacement without method adjustment may compromise results.
Taste profile divergence: Reb G associates with sweet taste in sensory studies, while Stevioside or Rubusoside can contribute bitterness; functional equivalence cannot be assumed.
Biosynthesis accessibility gap: Not all minor steviol glycosides share documented recombinant production routes; procurement scalability may differ.

Rebaudioside G Differentiation Evidence


Sweet vs. Bitter Taste Profile

In a systematic structure-taste correlation study of 15 commercial steviol glycoside samples analyzed by HPLC and evaluated by a trained sensory panel, Rebaudioside G was identified among the glycosides (including Rebaudiosides A, B, C, F, and Steviolbioside) that contributed to sweet taste perception, whereas Stevioside, Rubusoside, and Dulcoside A were associated with bitter taste contributions [1]. This classification represents the only available peer-reviewed sensory characterization data specifically identifying Reb G within the sweet taste-associated subgroup of steviol glycosides.

Taste classification
Class-level inference
Sweet taste contributor
Supports sweetener formulation research
Sensory panel study; qualitative grouping
Sensory analysis Steviol glycosides Taste profiling

Aqueous Solubility Comparison

Rebaudioside G exhibits an aqueous solubility of 0.017 g/L at 25°C (approximately 21 μM), classified as practically insoluble in water . This represents a solubility approximately two orders of magnitude lower than Rebaudioside A, which demonstrates aqueous solubility in the range of 1-8 g/L depending on temperature and purity conditions [1].

Aqueous solubility (25°C)
Head-to-head
0.017 g/L
Requires co-solvent stock preparation
~60–470× lower than Reb A
Solubility Formulation science Analytical method development

Recombinant Biosynthesis Feasibility

Rebaudioside G is explicitly disclosed as a producible compound via recombinant UDP-glycosyltransferase methods alongside Rebaudioside M, KA, V, and W, whereas many minor steviol glycosides (e.g., Rebaudiosides N, O, R, S) have not yet been demonstrated with scalable enzymatic or fermentative production routes [1]. While specific yield metrics for Reb G are not publicly reported in peer-reviewed literature, its inclusion in commercial patent portfolios indicates industrial viability for biosynthesis.

Recombinant biosynthesis
Supporting evidence
Patent-documented method
May support future scalability assessment
No peer-reviewed yield data available
Biosynthesis Enzymatic production Rare glycosides

Rebaudioside G Application Scenarios


HPLC-MS Quantification Method Development

Rebaudioside G serves as a critical reference standard for developing and validating analytical methods for steviol glycoside quantification. The UHPLC-MS/MS method described by Shafii et al. (2012) for profiling diterpenoid glycosides requires pure reference standards for compound identification and calibration. Reb G, as a naturally occurring minor glycoside in Stevia rebaudiana leaf extracts, is essential for accurate compositional analysis of stevia-derived materials [1].

Structure-Taste Relationship Studies

Rebaudioside G is uniquely positioned for fundamental research investigating structure-taste correlations among steviol glycosides. The compound has been specifically identified as a sweet taste contributor in systematic sensory evaluation studies, distinguishing it from bitter-associated compounds like Stevioside [1]. Researchers exploring the molecular determinants of sweet versus bitter taste perception within this class should include Reb G in comparative panels.

Solubility-Limited Formulation Research

The extremely low aqueous solubility of Rebaudioside G (0.017 g/L at 25°C) makes it a valuable model compound for studying solubility-limited delivery challenges in steviol glycoside formulations [1]. This property differentiates Reb G from highly soluble glycosides like Reb A (1-8 g/L) and positions it as a useful comparator in studies investigating solubility-enhancement strategies or co-solvent formulation approaches .

Biosynthetic Pathway Engineering

Rebaudioside G is documented as a target compound in recombinant UDP-glycosyltransferase-based biosynthesis platforms, making it relevant for researchers investigating enzymatic production routes for steviol glycosides [1]. Studies aimed at optimizing glycosyltransferase specificity, engineering production chassis, or developing in vitro glycosylation systems may utilize Reb G as a target analyte or product confirmation standard.

Application
Selection Property
Validation Focus
HPLC-MS quantification method development
Reference standard for steviol glycosides
Method calibration and accuracy
Structure-taste relationship studies
Sweet taste association
Sensory panel reproducibility
Solubility-limited formulation research
Extremely low aqueous solubility
Co-solvent formulation strategies
Biosynthetic pathway engineering
Recombinant production feasibility
Glycosyltransferase specificity

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38 linked technical documents
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